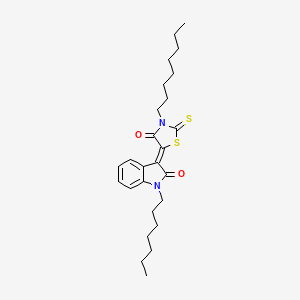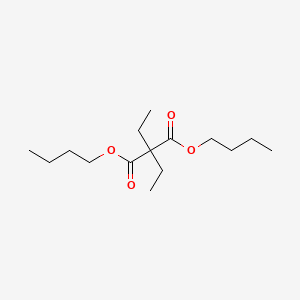
Dibutyl 2,2-diethylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,2-diethylmalonate: is an organic compound with the chemical formula C15H28O4. It is a derivative of diethyl malonate and is used in various chemical syntheses. This compound is known for its role in the preparation of barbiturates and other medicinally significant compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Sodium Ethoxide Formation: Ethanol reacts with sodium to form sodium ethoxide.
Formation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The process is optimized to ensure high yield and purity, meeting the standards required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Decarboxylation: Upon heating, the compound can undergo decarboxylation, resulting in the formation of substituted acetic acids.
Common Reagents and Conditions:
Strong Bases: Sodium ethoxide or potassium carbonate are commonly used to deprotonate the methylene group.
Alkyl Halides: Bromobutane or other alkyl halides are used for alkylation reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Synthesis of Barbiturates: Dibutyl 2,2-diethylmalonate is used in the synthesis of barbiturates, which are central nervous system depressants.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including sedatives and anticonvulsants.
Industry:
Mécanisme D'action
Mechanism:
Deprotonation and Alkylation: The methylene group between the carbonyl groups is deprotonated by a strong base, forming a carbanion.
Decarboxylation: Upon heating, the compound undergoes decarboxylation, yielding substituted acetic acids.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Diethyl Malonate: A precursor to dibutyl 2,2-diethylmalonate, used in similar alkylation and decarboxylation reactions.
Dimethyl Malonate: Another malonate ester used in similar synthetic applications.
Diethyl 2,2-diethylmalonate: A closely related compound used in the synthesis of barbiturates.
Uniqueness:
Higher Molecular Weight: this compound has a higher molecular weight compared to diethyl malonate and dimethyl malonate, which can influence its reactivity and applications.
Specific Use in Barbiturate Synthesis: Its specific structure makes it particularly useful in the synthesis of certain barbiturates, distinguishing it from other malonate esters.
Propriétés
Numéro CAS |
101853-00-3 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
dibutyl 2,2-diethylpropanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-9-11-18-13(16)15(7-3,8-4)14(17)19-12-10-6-2/h5-12H2,1-4H3 |
Clé InChI |
RTPCQAKIYNLFPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(CC)(CC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


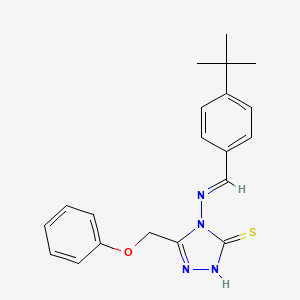
![(5Z)-3-Benzyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967813.png)
![4-[(2-Hydroxybenzylidene)amino]phenol](/img/structure/B11967822.png)
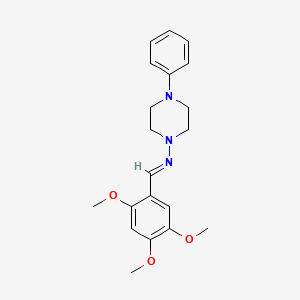
![11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11967831.png)
![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11967838.png)
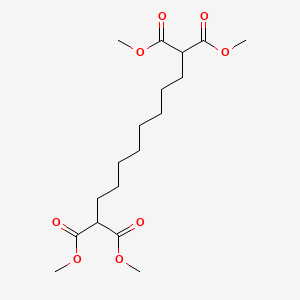
![Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate](/img/structure/B11967852.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien](/img/structure/B11967870.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967884.png)
![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
![(4Z)-2-hydroxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967892.png)
